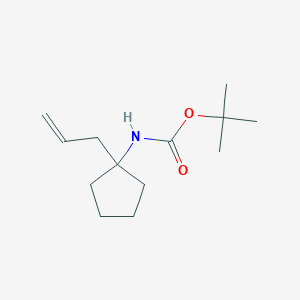

N-Boc-1-allyl-1-aminocyclopentane

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(1-prop-2-enylcyclopentyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO2/c1-5-8-13(9-6-7-10-13)14-11(15)16-12(2,3)4/h5H,1,6-10H2,2-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPSNBBVBXMCHCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCC1)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Boc 1 Allyl 1 Aminocyclopentane and Analogs

Strategies for N-Boc Protection of Amine Functionalities

Conventional N-Boc Introduction Techniques

The most common and straightforward method for the N-Boc protection of amines involves the reaction of the amine with Boc₂O in the presence of a base. chemicalbook.com A standard procedure often utilizes a base like triethylamine (B128534) (TEA) in a solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). For amine salts, a pre-treatment with a base is necessary to generate the free amine before the addition of Boc₂O. chemicalbook.com

| Reagent/Condition | Role | Reference |

| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Boc group source | chemicalbook.com |

| Triethylamine (TEA) or other bases | Acid scavenger | chemicalbook.com |

| Tetrahydrofuran (THF) or Dichloromethane (DCM) | Solvent | chemicalbook.com |

Chemoselective and Mild Boc Protection Protocols

In the presence of other nucleophilic functional groups, such as hydroxyl groups, chemoselective N-Boc protection is crucial. Several methods have been developed to achieve this selectivity. For instance, catalyst-free N-tert-butyloxycarbonylation of amines in water has been shown to be highly chemoselective, avoiding the formation of common side products like isocyanates or ureas. nih.gov Another approach employs iodine as a catalyst under solvent-free conditions at ambient temperature, offering a practical and efficient protocol for the protection of various aryl and aliphatic amines. nih.gov The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as both a solvent and a catalyst also allows for a simple and efficient chemoselective mono-N-Boc protection of diverse amines. nih.gov

Environmentally Conscious Approaches in N-Boc Protection

Growing environmental concerns have spurred the development of greener synthetic methods. For N-Boc protection, several environmentally benign protocols have been established. These include catalyst-free reactions in glycerol (B35011) at room temperature, which offer a clean and efficient route to N-Boc protected amines. nih.gov Solvent-free conditions, sometimes in the presence of a recyclable catalyst like sulfamic acid, also provide a green alternative to traditional methods. organic-chemistry.org Furthermore, water-mediated catalyst-free conditions have been successfully employed for the chemoselective N-Boc protection of amines, highlighting the potential for more sustainable synthetic practices. acs.org

Stereoselective Construction of the 1-Aminocyclopentane Core

The construction of the 1-allyl-1-aminocyclopentane core presents a significant synthetic challenge, requiring the stereocontrolled formation of a quaternary carbon center. Various strategies can be envisioned, primarily revolving around the functionalization of a pre-existing cyclopentane (B165970) ring.

Transition Metal-Catalyzed Carboamination Reactions for Cyclic Amines

Transition metal-catalyzed reactions have emerged as powerful tools for the formation of carbon-nitrogen bonds. chemrxiv.org While many of these reactions, such as the Buchwald-Hartwig amination, typically involve the coupling of an amine with an aryl or vinyl halide, intramolecular versions can be used to construct cyclic amines. chemrxiv.org

Palladium-catalyzed carboamination of alkenes represents a potent strategy for the synthesis of nitrogen-containing heterocycles. chemicalbook.com This reaction involves the simultaneous formation of a C-N and a C-C bond across a double bond. While most examples in the literature focus on the synthesis of N-heterocycles like pyrrolidines through intramolecular cyclization of alkenyl amines, the principles could potentially be adapted for the construction of carbocyclic systems. researchgate.net However, the direct intermolecular carboamination of a cyclopentene (B43876) with an allyl source and a protected amine remains a formidable challenge.

A more plausible approach would involve the modification of a pre-formed aminocyclopentane derivative. For instance, the palladium-catalyzed allylation of an N-Boc-1-aminocyclopentane derivative could be explored.

| Catalyst System | Substrate Type | Product | Key Features | Reference |

| Pd₂(dba)₃ / (S)-Siphos-PE | N-allyl sulfamides and aryl/alkenyl bromides | Cyclic sulfamides | High enantioselectivity via syn-aminopalladation. | nih.gov |

| Pd(OAc)₂ / Cs₂CO₃ | N-protected γ-aminoalkenes and aryl bromides | Substituted pyrrolidines | Mild conditions, broad functional group tolerance. |

While the direct synthesis of N-Boc-1-allyl-1-aminocyclopentane via palladium-catalyzed carboamination of a cyclopentene derivative is not explicitly reported, the existing methodologies for the synthesis of related cyclic amines provide a strong foundation for future research in this area. The development of such a direct, stereoselective method would be a significant advancement in the field of synthetic organic chemistry.

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are instrumental in asymmetric synthesis, where a temporary chiral group is attached to a prochiral substrate to direct a stereoselective transformation. youtube.comyoutube.com After the desired stereocenter is created, the auxiliary is removed, yielding an enantiomerically enriched product. youtube.com This strategy is particularly effective for creating challenging quaternary carbon centers.

The Strecker synthesis is a classic and versatile method for preparing α-amino acids and their derivatives. masterorganicchemistry.com It involves the reaction of a ketone or aldehyde with an amine and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to the target amino acid. masterorganicchemistry.com When applied to the synthesis of α,α-disubstituted amino acids, it creates a quaternary stereocenter.

To achieve stereocontrol, a chiral amine, acting as a chiral auxiliary, is used. For instance, the asymmetric Strecker synthesis of 2-alkylated 1-aminocyclopentanecarboxylic acids has been successfully performed using (R)-1-phenylethylamine as the chiral auxiliary. capes.gov.br The reaction proceeds by condensing a 2-alkylated cyclopentanone (B42830) with the chiral amine to form a chiral imine. The subsequent diastereoselective addition of cyanide establishes the quaternary stereocenter. The stereoselectivity of this addition can be influenced by reaction conditions such as solvent and temperature. capes.gov.br

This methodology is adaptable for the synthesis of the precursor to this compound. A potential pathway would involve the Strecker reaction on cyclopentanone, using a chiral auxiliary, followed by allylation and subsequent nitrile group transformation and protection. More advanced catalytic asymmetric Strecker reactions have also been developed, using chiral catalysts in sub-stoichiometric amounts to control the enantioselectivity of cyanide addition to imines. nih.gov

Table 1: Asymmetric Strecker Reaction Parameters

| Parameter | Influence on Reaction | Example |

|---|---|---|

| Chiral Auxiliary | Induces facial selectivity in the nucleophilic attack on the imine. | (R)-phenylglycine amide, (R)-1-phenylethylamine capes.gov.brnih.gov |

| Solvent | Can affect the conformation of the intermediate imine and the transition state. capes.gov.br | Methanol (B129727), Water rug.nl |

| Temperature | Lower temperatures often lead to higher diastereoselectivity. capes.gov.brnih.gov | -78 °C to 28 °C rug.nlnih.gov |

| Cyanide Source | Reactivity and safety considerations. | NaCN, KCN, TMSCN nih.govrug.nl |

An alternative approach for constructing quaternary stereocenters involves the sequential alkylation of a substrate attached to a chiral auxiliary. Evans oxazolidinones are a prominent class of auxiliaries used for this purpose. uwo.cacapes.gov.br The general strategy involves N-acylation of the auxiliary, followed by the generation of an enolate and two sequential, diastereoselective alkylation steps.

In the context of this compound, a glycine-derived enolate synthon attached to a chiral auxiliary could be envisaged. The first alkylation could introduce the allyl group. A second intramolecular alkylation step, using a tethered electrophile, could then form the cyclopentane ring. Alternatively, a cyclopentanone-derived substrate linked to a chiral auxiliary could be sequentially alkylated.

The effectiveness of this strategy relies on the powerful stereodirecting ability of the auxiliary, which shields one face of the enolate, forcing the alkylating agent to approach from the less hindered face. uwo.ca The choice of base and reaction conditions is critical for both enolate formation and the stereochemical outcome of the alkylation. uwo.ca After the dialkylation, the auxiliary can be cleaved under various conditions (e.g., hydrolysis or reduction) to release the desired product. uwo.ca

Ring-Forming Reactions for Cyclopentane Derivatives

Instead of modifying a pre-existing ring, the cyclopentane core can be constructed through cyclization reactions, a powerful strategy that allows for the incorporation of desired functionalities during the ring-forming step.

Ring-closing metathesis (RCM) has emerged as a robust and widely used method for synthesizing cyclic compounds, including five-membered rings. wikipedia.orgorganic-chemistry.org The reaction utilizes metal catalysts, most notably those based on ruthenium (Grubbs' catalysts) or molybdenum, to facilitate the intramolecular coupling of two terminal alkene functionalities within a single molecule, releasing ethylene (B1197577) as a byproduct. wikipedia.org

A plausible RCM strategy for synthesizing a precursor to this compound would start with a diallylated amine derivative. This precursor, containing two terminal double bonds, would undergo an intramolecular cyclization catalyzed by a Grubbs' catalyst to form a 1-allyl-cyclopent-3-ene derivative. organic-chemistry.org Subsequent reduction of the endocyclic double bond would yield the saturated cyclopentane ring of the target compound.

RCM is valued for its high functional group tolerance and its ability to form rings that were previously difficult to access. wikipedia.orgrsc.org The efficiency of the cyclization to form five-membered rings is generally high. organic-chemistry.org

Table 2: Key Catalysts in Ring-Closing Metathesis

| Catalyst Generation | Structure Features | Typical Applications |

|---|---|---|

| Grubbs' 1st Generation | Ruthenium benzylidene complex with two tricyclohexylphosphine (B42057) ligands. | General purpose RCM, less active for sterically hindered or electron-deficient olefins. wikipedia.org |

| Grubbs' 2nd Generation | One phosphine (B1218219) ligand is replaced by an N-heterocyclic carbene (NHC). | Higher activity, better stability, and broader substrate scope, including acrylates. organic-chemistry.orgnih.gov |

| Hoveyda-Grubbs Catalysts | Features a chelating isopropoxybenzylidene ligand for enhanced stability and recovery. | Useful in a wide range of metathesis reactions with high efficiency. organic-chemistry.org |

Beyond RCM, other intramolecular cyclization strategies can be employed to form the cyclopentane ring. These methods typically involve creating a linear precursor with reactive functional groups at appropriate positions that can react with each other to form a cyclic product.

One such pathway could involve an intramolecular nucleophilic substitution, where a nucleophile (e.g., an enolate or an amine) attacks an electrophilic center (e.g., an alkyl halide) within the same molecule. For example, the cyclization of a δ-halo ketone or ester can lead to a five-membered ring.

Another approach is intramolecular Michael addition, where a nucleophile adds to the β-position of an α,β-unsaturated carbonyl or nitrile group within the same molecule. The formation of a delta-lactone from a delta-hydroxy acid is a classic example of an intramolecular reaction that forms a ring through the attack of a hydroxyl group on a carboxylic acid. youtube.com A similar principle could be applied to nitrogen-containing systems to construct the aminocyclopentane core.

Enolate Chemistry and Allylation Approaches for Side Chain Introduction

Enolate chemistry provides a powerful and fundamental method for forming carbon-carbon bonds. uni-saarland.de This approach is well-suited for introducing the allyl side chain onto a pre-existing cyclopentane ring. The strategy typically begins with cyclopentanone as a readily available starting material.

The process involves the deprotonation of cyclopentanone at the α-carbon using a suitable base, such as lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS), to form a cyclopentanone enolate. uni-saarland.deyoutube.com This enolate, a potent nucleophile, can then be reacted with an allyl electrophile, such as allyl bromide or allyl iodide, in an SN2 reaction. This step, known as allylic alkylation, attaches the allyl group to the α-position of the ketone. uni-saarland.de

Once the 2-allylcyclopentanone (B1313613) precursor is synthesized, the ketone functionality must be converted into the N-Boc protected amine group. This can be achieved through several methods, including:

Reductive Amination: Reaction with ammonia (B1221849) or a protected amine equivalent in the presence of a reducing agent.

Strecker Synthesis: As previously described, converting the ketone to an aminonitrile, followed by hydrolysis and protection.

Curtius or Hofmann Rearrangement: Conversion of the ketone to a carboxylic acid (e.g., via oxidation), followed by rearrangement of the corresponding acyl azide (B81097) or amide to an isocyanate, which can be trapped to form the Boc-carbamate.

The choice of base and reaction conditions for the enolate formation and allylation is crucial to control for side reactions, such as O-alkylation or poly-alkylation. uni-saarland.de

Enolate Allylation Precursors

The allylation of enolates is a powerful and widely used method for forming carbon-carbon bonds. masterorganicchemistry.com In the context of synthesizing this compound analogs, this typically involves the reaction of a pre-formed enolate of a cyclopentanone derivative with an allyl electrophile. The enolate itself can be generated by treating a carbonyl compound with a strong base. masterorganicchemistry.com

The choice of base and reaction conditions is crucial for controlling the regioselectivity of enolate formation, especially in unsymmetrical ketones. masterorganicchemistry.com For instance, the use of a bulky base like lithium diisopropylamide (LDA) at low temperatures tends to favor the formation of the kinetic enolate, which is the less substituted and sterically more accessible one. masterorganicchemistry.com Conversely, thermodynamic enolates, which are more substituted and stable, are favored by using a smaller, protic base or by allowing the reaction to reach equilibrium at higher temperatures. masterorganicchemistry.com

Once the enolate is formed, it can react with an allyl halide, such as allyl bromide, in an SN2 reaction to introduce the allyl group. youtube.comyoutube.com This approach has been successfully applied in the synthesis of various α-allyl amino esters. nih.gov

A key consideration in this methodology is the potential for both C- and O-alkylation. While C-alkylation is the desired outcome for the synthesis of this compound, O-alkylation can be a competing side reaction. The ratio of C- to O-alkylation is influenced by several factors, including the counterion, solvent, and the nature of the electrophile.

| Factor | Effect on C- vs. O-Alkylation |

| Counterion | More ionic character (e.g., K+, Na+) favors O-alkylation. More covalent character (e.g., Li+) favors C-alkylation. |

| Solvent | Aprotic, non-polar solvents favor C-alkylation. Protic or polar aprotic solvents favor O-alkylation. |

| Electrophile | "Harder" electrophiles (e.g., allyl tosylates) tend to favor O-alkylation, while "softer" electrophiles (e.g., allyl iodides) favor C-alkylation. |

Dianionic Allylation Reactions

To overcome some of the challenges associated with mono-enolate chemistry, such as regioselectivity and competing reactions, dianionic species can be employed. In this approach, a substrate with two acidic protons is treated with two equivalents of a strong base to generate a dianion. This allows for sequential functionalization at two different positions.

For the synthesis of analogs of this compound, a suitable precursor could be a cyclopentanone derivative with an additional functional group that can be deprotonated. The resulting dianion can then be selectively allylated. This method offers a high degree of control over the introduction of substituents.

Aldol-Based Carbon-Carbon Bond-Forming Reactions

The aldol (B89426) reaction is a cornerstone of organic synthesis, enabling the formation of β-hydroxy carbonyl compounds, which can be further elaborated. mdpi.comchadsprep.com In the context of synthesizing substituted cyclopentanes, intramolecular aldol cyclizations are particularly powerful. researchgate.net These reactions can be used to construct the cyclopentane ring itself from an acyclic precursor.

For instance, a diketone or a keto-aldehyde can undergo an intramolecular aldol condensation to form a cyclopentenone. This intermediate can then be further functionalized to introduce the desired allyl and amino groups. The stereochemical outcome of the aldol reaction can often be controlled by the choice of reagents and reaction conditions.

Crossed-aldol reactions, where two different carbonyl compounds react, can also be employed. chadsprep.com To achieve a single major product in a crossed-aldol reaction, one carbonyl compound can be pre-converted to its enolate using a strong, non-nucleophilic base like LDA, and then reacted with a second carbonyl compound. chadsprep.com Titanium tetrachloride-promoted aldol condensations have also been shown to be effective for the synthesis of unsaturated selenoesters, a reaction that proceeds through a titanium enolate intermediate. acs.org

C-H Insertion Reactions for Chiral Quaternary Centers

A more modern and atom-economical approach to the synthesis of complex molecules involves the direct functionalization of C-H bonds. researchgate.net Intramolecular C-H insertion reactions, often catalyzed by transition metals like rhodium or iron, provide a powerful means of constructing carbocyclic rings, including cyclopentanes. researchgate.nettaylorfrancis.com

In this methodology, a diazo compound is typically used as a carbene precursor. researchgate.net Upon catalysis, the carbene can insert into a C-H bond within the same molecule to form a new carbon-carbon bond and close a ring. This approach can be used to create chiral quaternary centers with a high degree of stereocontrol, particularly when chiral ligands are employed on the metal catalyst. acs.orgnih.gov The synthesis of functionalized cyclopentenes containing a quaternary chiral center has been achieved with high diastereoselectivity and enantioselectivity using this strategy. nih.gov

The efficiency and selectivity of C-H insertion reactions are highly dependent on the catalyst, the solvent, and the structure of the diazo precursor.

| Catalyst | Typical Substrates | Key Features |

| Rhodium(II) Acetate | α-Diazoketones | Smooth 1,5 C-H insertion to form cyclopentanones. taylorfrancis.com |

| Iron Complexes | Diazoalkanes | Versatile for carbene-transfer reactions under mild conditions. researchgate.net |

| Palladium(0) Complexes | Propargylated azlactones and enals | Cooperative catalysis with chiral secondary amines for asymmetric synthesis of amino acid derivatives. acs.org |

Convergent and Linear Synthetic Strategies

Comparative Analysis of Synthetic Route Efficiency

When considering the synthesis of this compound and its analogs, both linear and convergent strategies can be envisioned.

A convergent approach , on the other hand, might involve the synthesis of a cyclopentanone precursor and a separate synthesis of an allylating agent containing the protected amino group. These two fragments would then be coupled in a key bond-forming step. This strategy would likely be more efficient, particularly for producing a variety of analogs where different cyclopentanone cores or different allylating agents could be used.

The following table provides a simplified comparison of the potential efficiencies of linear versus convergent syntheses, assuming a hypothetical 5-step synthesis with an 80% yield for each step.

| Synthetic Strategy | Calculation of Overall Yield | Overall Yield |

| Linear | 0.80 x 0.80 x 0.80 x 0.80 x 0.80 | 32.8% |

| Convergent (2 fragments) | (0.80 x 0.80) x (0.80 x 0.80) x 0.80 | 51.2% |

Challenges and Solutions in Stereochemical Control

A significant challenge in the synthesis of this compound and particularly its analogs is the control of stereochemistry, especially when chiral centers are present. The creation of a quaternary stereocenter at the C1 position of the cyclopentane ring requires careful planning and execution.

Several strategies can be employed to address this challenge:

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a key reaction. The auxiliary is then removed in a subsequent step.

Asymmetric Catalysis: The use of chiral catalysts, such as those employed in C-H insertion reactions or allylic alkylations, can induce high levels of enantioselectivity. acs.orgacs.org For example, chiral sulfinamide/alkene ligands have been used to achieve high enantioselectivity in the synthesis of chiral cyclopentenones. acs.org

Substrate Control: The inherent stereochemistry of a starting material can be used to control the stereochemistry of subsequent transformations. This is often seen in syntheses starting from the "chiral pool," which consists of readily available, enantiomerically pure natural products.

Resolution of Racemates: If a racemic mixture is produced, it can be separated into its individual enantiomers through techniques such as chiral chromatography or by derivatization with a chiral resolving agent to form diastereomers that can be separated. acs.org

Recent advances in catalysis have provided powerful tools for stereochemical control. For example, cooperative catalysis combining a chiral secondary amine and an achiral palladium(0) complex has been used for the asymmetric synthesis of amino acid derivatives containing chiral quaternary carbon centers. acs.org

Chemical Transformations and Reactivity Profiles of N Boc 1 Allyl 1 Aminocyclopentane

Reactions Involving the Allyl Moiety

The carbon-carbon double bond of the allyl group is a site of rich reactivity, susceptible to a variety of transformations that can be used to introduce new functional groups and build molecular complexity.

Olefin Metathesis Reactions for Derivatization and Ring Expansion

Olefin metathesis has emerged as a powerful tool for the derivatization of N-Boc-1-allyl-1-aminocyclopentane. Cross-metathesis with various olefin partners allows for the introduction of a wide array of substituents at the terminus of the allyl group. Ring-closing metathesis (RCM) of diene derivatives of this compound can also be employed to construct novel ring systems. Furthermore, ring-opening metathesis polymerization (ROMP) of cyclopentene (B43876) derivatives can be influenced by the presence of the this compound moiety, acting as a chain transfer agent.

| Metathesis Reaction Type | Reactant | Catalyst | Product Type |

| Cross-Metathesis | This compound, Alkene | Grubbs or Hoveyda-Grubbs Catalyst | Derivatized this compound |

| Ring-Closing Metathesis | Diene derivative of this compound | Grubbs or Schrock Catalyst | Spirocyclic or fused ring systems |

Electrophilic and Nucleophilic Additions to the Alkene

The double bond of the allyl group readily undergoes electrophilic addition reactions. For instance, hydrohalogenation, hydration, and epoxidation can be achieved under standard conditions to introduce new functionalities. While less common, nucleophilic additions to the unactivated alkene can be facilitated by the use of transition metal catalysts, enabling reactions such as hydroamination and hydrocyanation.

Oxidative Cleavage and Reductive Transformations of the Allyl Group

Oxidative cleavage of the allyl double bond, typically using reagents like ozone (O₃) followed by a reductive or oxidative workup, can truncate the allyl side chain to yield an aldehyde or a carboxylic acid, respectively. This provides a route to further functionalization. Conversely, the double bond can be reduced to the corresponding propyl group through catalytic hydrogenation, typically employing catalysts such as palladium on carbon (Pd/C) with hydrogen gas. This transformation is useful when the saturated alkyl chain is the desired functionality.

Reactivity of the N-Boc Protected Amine

The N-Boc (tert-butoxycarbonyl) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.

Deprotection Strategies for the N-Boc Group

The removal of the Boc group is a critical step in many synthetic sequences to liberate the free amine for subsequent reactions. While stable to most bases and nucleophiles, the Boc group is readily cleaved under acidic conditions. organic-chemistry.org Other methods, including thermal and metal-catalyzed deprotection, have also been developed. rsc.orgnih.gov

Acid-Mediated Cleavage Mechanisms

Acid-mediated deprotection is the most common method for removing the N-Boc group. nih.gov Strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in dioxane are frequently employed. rsc.org

The mechanism of acid-mediated cleavage involves the following key steps: commonorganicchemistry.com

Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.

Formation of a Carbamic Acid: The protonated intermediate is unstable and fragments to form a carbamic acid and a stable tert-butyl cation.

Decarboxylation: The carbamic acid readily decarboxylates, releasing carbon dioxide and yielding the free amine.

Protonation of the Amine: Under the acidic reaction conditions, the newly formed amine is protonated to give the corresponding ammonium (B1175870) salt.

Mild and Selective Deprotection Methodologies

The removal of the Boc protecting group is a fundamental step to unmask the primary amine for further functionalization. While strong acids like trifluoroacetic acid (TFA) are commonly used, the presence of the acid-sensitive allyl group in this compound necessitates milder and more selective methods to prevent unwanted side reactions.

Several methodologies have been developed for the mild deprotection of N-Boc groups. nih.govrsc.orguky.edu These approaches are crucial for substrates containing other sensitive functionalities. For instance, methods using oxalyl chloride in methanol (B129727) have been reported to effectively cleave the N-Boc group under room temperature conditions. nih.govrsc.orguky.edu This technique is noted for its mildness and tolerance of various functional groups. uky.edu Another approach involves the use of silica (B1680970) gel in refluxing toluene, which provides a simple and convenient method for deprotection with high yields. jlu.edu.cn This method has shown selectivity for N-Boc groups over other carbamates like Cbz and Fmoc. jlu.edu.cn

Continuous flow chemistry offers another advanced method for selective deprotection. acs.orgnih.gov Thermal N-Boc deprotection can be achieved in the absence of an acid catalyst, with the ability to control the reaction temperature to selectively remove one Boc group in the presence of another, less reactive one. acs.orgnih.gov Iron(III) salts have also been described as sustainable catalysts for the clean and selective removal of the Boc group from N,N'-diprotected amines. semanticscholar.org

Table 1: Selected Mild N-Boc Deprotection Methods

| Reagent/Condition | Solvent | Temperature | Notes |

| Oxalyl Chloride | Methanol | Room Temperature | Mild conditions, tolerant of various functional groups. nih.govrsc.orguky.edu |

| Silica Gel | Toluene | Reflux | Selective for N-Boc over Cbz and Fmoc. jlu.edu.cn |

| Thermal (Continuous Flow) | Methanol / TFE | Elevated | Acid-free, allows for sequential deprotection. acs.orgnih.gov |

| Iron(III) Salts | Various | Mild | Catalytic and sustainable. semanticscholar.org |

Subsequent Functionalization of the Free Amine

Once the Boc group is removed to yield 1-allyl-1-aminocyclopentane, the resulting primary amine is available for a wide array of functionalization reactions. This versatility is a cornerstone of its utility in synthetic chemistry. Common transformations include acylation, alkylation, sulfonylation, and the formation of ureas and other derivatives. nih.govorganic-chemistry.org

For example, the free amine can be acylated using various acylating agents such as acid chlorides or anhydrides to form amides. It can also react with isocyanates to produce substituted ureas or with sulfonyl chlorides to yield sulfonamides. These reactions are fundamental in peptide synthesis and the creation of diverse compound libraries for drug discovery. nih.gov

The functionalized amine can also participate in more complex, multicomponent reactions. A three-component coupling of amines, carbon dioxide, and halides, facilitated by cesium carbonate and TBAI, provides an efficient route to carbamates under mild conditions. organic-chemistry.org Furthermore, copper-catalyzed cross-coupling reactions of the amine with alkoxycarbonyl radicals can also yield carbamates. organic-chemistry.org These methods highlight the broad reactivity of the deprotected amine and its potential for constructing complex molecular frameworks.

Intramolecular Reactions Involving the Carbamate (B1207046) Group

The carbamate group in this compound is not merely a protecting group; it can actively participate in intramolecular reactions. nih.govorganic-chemistry.org The nitrogen of the carbamate can act as a nucleophile, and in the presence of a suitable catalyst, it can attack the proximate allyl double bond to form new cyclic structures.

Gold-catalyzed intramolecular hydroamination of alkenes with carbamates is a known transformation that leads to the formation of N-protected nitrogen heterocycles like pyrrolidines and piperidines. beilstein-journals.org While direct application to this compound would require specific conditions to favor the desired cyclization, the principle demonstrates the potential for intramolecular reactions involving the carbamate and the allyl group.

Iridium-catalyzed allylation reactions, although typically intermolecular, showcase the reactivity of carbamates as nucleophiles in the presence of transition metal catalysts. nih.govorganic-chemistry.org In an intramolecular context, such catalysis could facilitate the formation of a new ring system by connecting the carbamate nitrogen to one of the carbons of the allyl group. The success of such a reaction would depend on the specific catalyst system and reaction conditions employed.

Modifications and Derivatizations at the Cyclopentane (B165970) Scaffold

Beyond the functional handles of the amino and allyl groups, the cyclopentane ring itself can be a site for further modification, leading to the generation of highly functionalized and structurally diverse molecules.

Functionalization of Ring Carbons

Direct functionalization of the C-H bonds of the cyclopentane ring is a challenging but powerful strategy for introducing new substituents. While there is limited specific literature on the C-H activation of this compound itself, general methods for the C-H functionalization of cyclic amines and related structures can be considered. whiterose.ac.uk

Strategies such as C-H arylation of cyclic amines using palladium catalysis have been developed. whiterose.ac.uk These methods often employ a directing group to achieve regioselectivity. In the case of this compound, the protected amine or a derivative could potentially direct the functionalization to a specific position on the cyclopentane ring. Such transformations would open up avenues to novel analogs with substitution patterns that are not accessible through other means.

Generation of Polyfunctionalized Cyclopentane Derivatives

The combination of reactions at the amine, the allyl group, and the cyclopentane ring allows for the synthesis of complex, polyfunctionalized cyclopentane derivatives. beilstein-journals.orgbeilstein-journals.orgnih.govnih.gov For example, after deprotection and functionalization of the amine, the allyl group can undergo various transformations such as dihydroxylation, epoxidation, or cleavage. organic-chemistry.org

A one-pot method for the oxidative cleavage of allyl groups using osmium tetroxide and sodium periodate (B1199274) can be employed to convert the allyl group into other functionalities. organic-chemistry.org This method is compatible with many common protecting groups.

Furthermore, the synthesis of 1,2,3,4,5-penta-functionalized cyclopentane derivatives has been reported, starting from different cyclopentane precursors. beilstein-journals.orgbeilstein-journals.orgnih.govnih.gov These strategies often involve a series of cycloadditions, reductions, and functional group interconversions. nih.gov Applying similar principles, this compound could serve as a starting point for a divergent synthetic approach. By sequentially or concurrently modifying the different reactive sites, a library of diverse scaffolds can be generated, which is highly valuable in fields like drug discovery and materials science. whiterose.ac.uk

Applications As a Key Building Block in Advanced Organic and Bioorganic Synthesis

Precursor for Conformationally Constrained Peptides and Peptidomimetics

Precursor for Conformationally Constrained Peptides and Peptidomimetics

The incorporation of cyclic amino acids is a well-established strategy for introducing conformational rigidity into peptides, which can enhance biological activity, selectivity, and metabolic stability. The cyclopentane (B165970) core of N-Boc-1-allyl-1-aminocyclopentane is a prime candidate for creating such constrained analogues.

Incorporation into Peptide Sequences via Solid-Phase and Solution-Phase Synthesis: The Boc (tert-butyloxycarbonyl) protecting group is standard in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). In a typical Boc-based SPPS workflow, the Boc group protects the N-terminus of the amino acid while its carboxyl group is activated for coupling to the growing peptide chain. For this compound, which is technically a protected amine and not an amino acid, its incorporation would require initial conversion to an amino acid, for instance, by oxidation of the allyl group to a carboxylic acid. Following such modification, the resulting α,α-disubstituted amino acid could be integrated into peptide sequences using established protocols for both solid-phase and solution-phase synthesis.

Design and Synthesis of Hydrocarbon-Stapled Peptides: Hydrocarbon stapling is a powerful technique used to lock a peptide into its bioactive α-helical conformation by introducing a covalent hydrocarbon bridge between two amino acid side chains. This is typically achieved by incorporating two olefin-bearing unnatural amino acids into a peptide sequence and then performing a ring-closing metathesis (RCM) reaction. The allyl group of this compound makes it a theoretical candidate for this methodology. After its incorporation into a peptide chain (following conversion to an amino acid), its allyl group could serve as one of the reactive handles for the RCM reaction with another olefin-containing side chain, such as one derived from S-pentenylalanine, at an appropriate position (e.g., i, i+4 or i, i+7) to form a stabilizing staple.

Influence on Peptide Secondary Structures and Conformational Freedom: The introduction of an α,α-disubstituted amino acid, such as one derived from this compound, into a peptide backbone has a profound impact on its conformational freedom. The bulky cyclopentyl group restricts the rotation around the N-Cα and Cα-C bonds (phi and psi dihedral angles), which can strongly promote the formation of specific secondary structures, like helices or turns, in the resulting peptide. This conformational constraint is a key strategy in the design of peptidomimetics with improved pharmacological properties.

Synthesis of Unnatural Amino Acids and Derivatives

The true potential of this compound may lie in its use as a versatile starting material for the synthesis of more complex and novel unnatural amino acids.

Generation of α,α-Disubstituted Amino Acids: α,α-Disubstituted amino acids are valuable building blocks in peptide science and drug discovery due to their ability to induce conformational constraints and increase resistance to enzymatic degradation. This compound is a precursor to a specific class of these molecules. Through chemical manipulation of the allyl group, a variety of derivatives can be accessed. For instance, oxidation of the allyl group can yield a carboxylic acid, transforming the parent compound into Boc-1-aminocyclopentane-1-acetic acid. This creates a novel α,α-disubstituted α-amino acid ready for use in peptide synthesis.

Development of Novel Amino Acid Scaffolds: The reactivity of the allyl group provides a gateway to diverse molecular scaffolds. For example, reactions such as hydroboration-oxidation, dihydroxylation, or ozonolysis can convert the allyl group into a variety of other functional groups, including alcohols, diols, or aldehydes. Each of these new derivatives represents a novel amino acid scaffold with unique properties and potential applications in creating peptidomimetics or other bioactive molecules. While general methods for creating unnatural amino acids are well-documented, specific examples starting from this compound are not yet prevalent in the literature.

Intermediate in the Synthesis of Complex Bioactive Molecules

The unique combination of a protected amine, a reactive allyl group, and a cyclic scaffold makes this compound a promising intermediate for the synthesis of complex bioactive molecules. Its structure allows for the introduction of diverse functionalities in a controlled manner, which is a cornerstone of modern medicinal chemistry and drug discovery.

Role in the Synthesis of Ligands for Biological Receptors

The development of selective ligands for biological receptors is a primary objective in drug discovery. The three-dimensional structure of a ligand is critical for its binding affinity and selectivity. The cyclopentane core of this compound can serve as a rigid scaffold to present appended pharmacophoric elements in a precise spatial arrangement.

Following the deprotection of the Boc group to reveal the primary amine, this functionality can be elaborated through various reactions such as amidation, reductive amination, or arylation to introduce moieties known to interact with specific receptor subtypes. Simultaneously, the allyl group can be functionalized to introduce additional binding elements or to modulate the physicochemical properties of the final molecule. This dual functionality is particularly advantageous in the synthesis of bivalent or bitopic ligands, which can interact with two distinct binding sites on a receptor or receptor dimer.

While direct synthesis of receptor ligands using this compound is not prominently reported, the utility of similar building blocks is well-established. For instance, cyclic amine scaffolds are central to the structure of numerous ligands targeting G protein-coupled receptors (GPCRs), ion channels, and transporters. The ability to introduce functionality at two distinct points on the cyclopentane ring, offered by this building block, provides a pathway to novel ligand structures with potentially enhanced selectivity and potency.

Table 1: Potential Applications in Ligand Synthesis Based on Analogous Structures

| Receptor Target Class | Relevant Functional Group Manipulations of Analogous Building Blocks | Potential Advantage of the Cyclopentane Scaffold |

|---|---|---|

| G Protein-Coupled Receptors (GPCRs) | Amine acylation to introduce pharmacophores; Allyl group modification for property modulation. | Rigid scaffold for precise orientation of substituents. |

| Ion Channels | N-alkylation to introduce blocking or modulating groups. | Defined stereochemistry can influence channel subtype selectivity. |

Utility in Target-Oriented Synthesis of Natural Product Analogs

Natural products are a rich source of inspiration for the development of new therapeutic agents. However, their structural complexity can render their total synthesis challenging and limit the exploration of their structure-activity relationships (SAR). The use of versatile building blocks that embed key structural features of a natural product can significantly streamline the synthesis of simplified or modified analogs.

This compound can be envisioned as a precursor for analogs of natural products containing a functionalized aminocyclopentane core. The allyl group is particularly useful in this context, as it can be converted into a variety of other functional groups found in natural products, such as alcohols, aldehydes, or carboxylic acids, through well-established chemical transformations like hydroboration-oxidation, ozonolysis, or allylic oxidation.

The synthesis of allicin (B1665233) analogs, for example, highlights the importance of the allyl group in creating libraries of bioactive compounds. By analogy, this compound could be used to generate a diverse set of natural product analogs, where the aminocyclopentane unit serves as a central scaffold. This approach, often referred to as diversity-oriented synthesis, allows for the rapid generation of a library of related compounds for biological screening.

Table 2: Potential Transformations of the Allyl Group for Natural Product Analog Synthesis

| Reaction | Resulting Functional Group | Potential Application in Analog Synthesis |

|---|---|---|

| Hydroboration-Oxidation | Primary Alcohol | Introduction of a hydroxyl group for hydrogen bonding or further functionalization. |

| Ozonolysis | Aldehyde or Carboxylic Acid | Creation of key C1 or C2 building blocks for chain extension or cyclization. |

| Epoxidation | Epoxide | A versatile intermediate for the introduction of various nucleophiles. |

Integration into Semi-Recombinant Approaches for Bioconjugation

Bioconjugation, the covalent linking of two biomolecules or of a biomolecule and a synthetic molecule, is a powerful tool in biotechnology and medicine. Semi-recombinant approaches, where a recombinantly expressed protein is chemically modified with a synthetic molecule, often rely on the presence of unique functional groups for site-specific modification.

The functional handles present in this compound make it a potential candidate for the synthesis of payloads or linkers for bioconjugation. After deprotection, the primary amine can be reacted with activated esters or other electrophiles on a protein surface, although the selectivity of such a reaction can be low due to the high abundance of lysine (B10760008) residues.

More selectively, the allyl group offers a gateway to bioorthogonal reactions. For instance, the allyl group can participate in thiol-ene reactions with cysteine residues on a protein surface. Alternatively, the allyl group can be transformed into other bioorthogonal handles, such as an azide (B81097) or an alkyne, for subsequent copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions (CuAAC or SPAAC). These reactions are highly specific and can be performed under physiological conditions, making them ideal for bioconjugation.

Table 3: Potential Bioconjugation Strategies Utilizing the Functionalities of this compound

| Functional Group | Bioconjugation Reaction | Protein Target Residue |

|---|---|---|

| Amine (after deprotection) | Amidation (e.g., with NHS esters) | Lysine |

| Amine (after deprotection) | Reductive Amination | N-terminus |

| Allyl Group | Thiol-ene Reaction | Cysteine |

| Allyl Group (after conversion to azide) | CuAAC or SPAAC | Alkyne-modified residue |

Stereochemical Control and Conformational Analysis of N Boc 1 Allyl 1 Aminocyclopentane Derivatives

Principles of Diastereoselective and Enantioselective Synthesis

The creation of specific stereoisomers of N-Boc-1-allyl-1-aminocyclopentane derivatives, which contain a chiral quaternary carbon atom, necessitates the use of sophisticated synthetic strategies. Diastereoselective and enantioselective syntheses are paramount in achieving this control.

Impact of Chiral Ligands and Catalysts on Selectivity

The enantioselective synthesis of molecules like α-allyl amino esters can be effectively guided by chiral catalysts. nih.gov Hydrogen-bond-donor catalysis, for instance, has been shown to facilitate the allylation of α-chloro glycine (B1666218) esters with high enantioselectivity, achieving up to 97% enantiomeric excess (ee). nih.gov This approach often relies on the formation of a transient iminium intermediate, where the chiral catalyst environment dictates the facial selectivity of the nucleophilic attack by the allylating agent. nih.gov

In a similar vein, chiral N-heterocyclic carbenes (NHCs) have emerged as powerful stereodirecting ligands in a multitude of asymmetric transformations. Their modular nature allows for fine-tuning of both steric and electronic properties, which is crucial for inducing high levels of stereoselectivity in catalytic processes. The development of C1- and C2-symmetric NHC ligands has broadened the scope of their application in constructing chiral building blocks.

Furthermore, the conjugate addition of lithiated N-Boc protected allylamines to nitroalkenes, a method for forming carbon-carbon bonds with high diastereoselectivity and enantioselectivity, highlights the influence of both the chiral auxiliary and the reaction conditions on the stereochemical outcome. nih.gov Such reactions have been successfully applied to the enantioselective synthesis of substituted piperidines. nih.gov The principles from these methodologies can be extrapolated to the synthesis of chiral this compound derivatives, where a chiral catalyst would orchestrate the enantioselective addition of an allyl group to a suitable cyclopentanone-derived precursor.

Control of Stereochemistry at Quaternary Carbon Centers

The construction of quaternary carbon stereocenters, such as the one present in this compound, is a formidable challenge in organic synthesis. Stereocontrolled alkylation reactions are a key strategy to address this. For example, the diastereoselective alkylation of enolates derived from pseudoephedrine amides has been shown to be highly effective. google.com These reactions proceed through stereospecific enolization and subsequent alkylation, where the approach of the electrophile is directed by the chiral auxiliary. google.com

Another powerful approach involves the conjugate addition of organometallic reagents. The enantioselective copper-catalyzed allylic substitution with vinylaluminum reagents has proven successful in creating quaternary carbon stereogenic centers. The use of chiral NHC-copper complexes can lead to high enantioselectivities in these transformations.

Furthermore, the enantioselective synthesis of related aminocyclopentane derivatives, such as (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid, has been achieved through key steps like an alkylidene carbene 1,5-C-H insertion reaction. nih.gov This demonstrates that intramolecular reactions can be a powerful tool for establishing stereochemistry in cyclic systems. The choice of starting materials and the reaction sequence are critical for the successful synthesis of the desired stereoisomer. nih.gov

Advanced Spectroscopic Methods for Stereochemical Assignment

The unambiguous determination of the absolute and relative stereochemistry of this compound derivatives is crucial. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, are indispensable tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation

NMR spectroscopy is a powerful technique for elucidating the configuration and preferred conformation of molecules in solution. For N-Boc protected amines and amino acids, the chemical shifts and coupling constants of protons and carbons provide a wealth of structural information. rsc.org For instance, in N-Boc protected piperidones, cryo-NMR studies, in conjunction with computational calculations, have been used to perform detailed conformational analysis. nih.gov

The presence of the bulky tert-butoxycarbonyl (Boc) group can lead to the observation of rotational isomers (rotamers) in the NMR spectra of N-Boc substituted heterocyclic compounds due to restricted rotation around the C-N amide bond. researchgate.net This can manifest as two distinct sets of signals in the 1H and 13C NMR spectra. researchgate.net The analysis of these rotamers can provide insights into the conformational dynamics of the molecule. spectrabase.com Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), can be used to determine through-space proximities between atoms, providing crucial distance constraints for building three-dimensional models. spectrabase.com

Table 1: Representative ¹H NMR Data for N-Boc Protected Amines

| Compound | Solvent | Chemical Shift (δ) of Boc Protons (ppm) |

| tert-Butyl phenylcarbamate | CDCl₃ | 1.56 (s, 9H) |

| tert-Butyl (pyridin-2-ylmethyl)carbamate | CDCl₃ | 1.46 (s, 9H) |

| tert-Butyl piperidine-1-carboxylate | d₆-DMSO | 1.56-1.45 (m, 15H) |

This table is illustrative and shows typical chemical shifts for the Boc protecting group in different chemical environments.

X-ray Crystallography for Absolute and Relative Stereochemistry

Single-crystal X-ray diffraction provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute and relative stereochemistry. For complex molecules with multiple stereocenters, X-ray crystallography is often the ultimate proof of structure. The structure of alkylation products of N-Boc-protected-5-substituted δ-lactams has been confirmed by single-crystal X-ray analysis, providing unequivocal evidence for the facial selectivity of the reaction.

In the context of this compound derivatives, obtaining a suitable single crystal would allow for the precise determination of the bond lengths, bond angles, and torsional angles of the molecule in the solid state. This information is invaluable for understanding the conformational preferences of the cyclopentane (B165970) ring and the spatial arrangement of the allyl and N-Boc substituents.

Computational Chemistry in Conformational Analysis and Reaction Pathway Elucidation

Computational chemistry has become an integral part of modern chemical research, offering powerful tools to investigate the conformational landscape and reaction mechanisms of complex molecules. For this compound derivatives, computational methods can provide insights that are often difficult to obtain through experimental means alone.

Furthermore, density functional theory (DFT) calculations can be used to model the transition states of potential synthetic reactions. This allows for the elucidation of reaction pathways and the prediction of stereochemical outcomes. By understanding the energetic profiles of different reaction pathways, it is possible to rationalize the observed selectivity and to design more efficient and selective synthetic routes. For instance, computational analysis of the uncatalyzed reaction in an allylation reaction predicted an energetically inaccessible iminium intermediate, favoring a concerted SN2 mechanism. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound derivatives, DFT calculations are instrumental in determining the geometries of stable conformers and the energy barriers between them.

A similar approach can be applied to this compound. The primary degrees of freedom for conformational search would be the rotation around the C-N bond of the carbamate (B1207046) and the orientation of the allyl group. DFT calculations would provide the relative energies of the resulting conformers, indicating which shapes the molecule is most likely to adopt.

Table 1: Representative DFT Calculation Results for Conformational Analysis

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Computational Method | Basis Set |

| A | 178.5° | 0.00 | B3LYP | 6-31G(d) |

| B | 65.2° | +1.25 | B3LYP | 6-31G(d) |

| C | -68.9° | +1.30 | B3LYP | 6-31G(d) |

| D | -175.0° | +2.50 | B3LYP | 6-31G(d) |

This table presents hypothetical data to illustrate the typical output of DFT calculations for conformational analysis, based on principles described in the literature. researchgate.net

Molecular Mechanics and Dynamic Simulations

While DFT provides a static picture of molecular conformations, molecular mechanics (MM) and molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. ajchem-a.com MD simulations are particularly useful for understanding how this compound derivatives might behave in a solution or interact with a biological target.

An MD simulation begins with a starting geometry, often an energy-minimized conformer obtained from DFT or MM calculations. The simulation then calculates the forces acting on each atom and uses Newton's laws of motion to predict their positions and velocities over a series of very short time steps. ajchem-a.com This process generates a trajectory that reveals the molecule's flexibility and conformational transitions.

Key parameters analyzed in MD simulations include the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions from a reference structure, and the Root Mean Square Fluctuation (RMSF), which indicates the fluctuation of individual residues or parts of the molecule. ajchem-a.com For a molecule like this compound, MD simulations could reveal the flexibility of the cyclopentane ring and the accessible orientations of the allyl and Boc groups. Such simulations, often run for nanoseconds, can confirm the stability of conformations predicted by DFT and explore the interactions between the molecule and its environment. ajchem-a.com

Table 2: Typical Parameters and Outputs of a Molecular Dynamics Simulation

| Parameter | Description | Typical Value/Range |

| Simulation Time | Total duration of the simulation. | 100 ns |

| Temperature | The temperature at which the simulation is run. | 300 K |

| Pressure | The pressure at which the simulation is run. | 1 atm |

| RMSD | Measures the stability of the molecule's backbone over time. | 1-3 Å |

| RMSF | Indicates the flexibility of different parts of the molecule. | 0.5-4 Å |

| Radius of Gyration | Measures the compactness of the molecule. | 18.1-18.4 Å |

This table is based on data and descriptions of MD simulations found in the literature. ajchem-a.com

Analytical Techniques for Chiral Purity Determination

Since this compound contains a quaternary stereocenter, it exists as a pair of enantiomers. The determination of enantiomeric purity is crucial, and several analytical techniques are employed for this purpose. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are among the most powerful and widely used methods for chiral separations. researchgate.netnih.gov

The fundamental principle behind these chiral separations is the formation of transient diastereomeric complexes between the enantiomers and a chiral selector, leading to different migration times in the separation system. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for analyzing and separating enantiomers. nih.gov This method utilizes a chiral stationary phase (CSP), which is a solid support that has been modified with a chiral molecule. researchgate.net When a racemic mixture of this compound is passed through the column, the two enantiomers interact differently with the CSP, causing one to be retained longer than the other, thus achieving separation. sigmaaldrich.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly versatile and effective for a wide range of chiral compounds. researchgate.net The choice of mobile phase, which typically consists of a mixture of solvents like n-hexane and isopropanol (B130326) or acetonitrile (B52724) and methanol (B129727), is critical for optimizing the separation. researchgate.netsigmaaldrich.com

Table 3: Example Conditions for Chiral HPLC Separation

| Parameter | Condition |

| Column | Chiralpak® IA (Cellulose tris(3,5-dimethylphenylcarbamate) on silica (B1680970) gel) |

| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 220 nm |

| Hypothetical R_t (Enantiomer 1) | 8.5 min |

| Hypothetical R_t (Enantiomer 2) | 10.2 min |

This table provides representative parameters for a chiral HPLC method, based on common practices reported in the literature. researchgate.netnih.gov

Capillary Electrophoresis (CE)

Capillary Electrophoresis has emerged as a powerful alternative to HPLC for chiral analysis, offering high efficiency, speed, and low consumption of samples and reagents. nih.govmdpi.com In chiral CE, separation is achieved by adding a chiral selector to the background electrolyte (BGE) inside a narrow capillary. mdpi.com

Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE. sci-hub.boxspringernature.com These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. Enantiomers can form inclusion complexes with the CD cavity, and differences in the stability of these diastereomeric complexes lead to different electrophoretic mobilities and, consequently, separation. sci-hub.box The choice of CD type (e.g., β-CD, γ-CD) and concentration, as well as the pH and composition of the BGE, are key parameters for method optimization. sci-hub.boxspringernature.com

Table 4: Example Conditions for Chiral Capillary Electrophoresis Separation

| Parameter | Condition |

| Capillary | Fused-silica, 50 µm i.d., 50 cm total length |

| Background Electrolyte (BGE) | 100 mM Phosphate buffer, pH 2.5 |

| Chiral Selector | 20 mM Sulfobutylether-β-cyclodextrin (SBE-β-CD) |

| Voltage | +20 kV |

| Temperature | 25 °C |

| Detection | UV at 214 nm |

This table presents typical conditions for a chiral CE method, compiled from examples in the scientific literature. mdpi.comsci-hub.box

Future Research Directions and Synthetic Innovations

Development of Novel and Sustainable Catalytic Systems for Synthesis

The synthesis of α-allyl amino acids and their derivatives, including N-Boc-1-allyl-1-aminocyclopentane, is a focal point of extensive synthetic efforts due to their wide-ranging applications. nih.gov Future research is increasingly directed towards the development of novel and sustainable catalytic systems that offer high efficiency, selectivity, and environmental compatibility.

One promising area is the advancement of phase-transfer catalysis (PTC) . While established for the synthesis of unbranched α-allyl amino esters, the development of new C2 symmetric quaternary ammonium (B1175870) salt catalysts could expand the scope to include branched products like the cyclopentyl system. nih.gov Another key direction is the use of chiral-squaramide-based hydrogen-bond donor catalysts . These have shown high enantioselectivity in the allylation of α-chloro glycinates, a reaction type that could be adapted for the synthesis of this compound precursors. nih.gov The use of these catalysts with allylsilane and allylstannane nucleophiles has yielded impressive results, achieving up to 97% enantiomeric excess (ee). nih.govnih.gov

Transition-metal catalysis also presents significant opportunities. nih.gov For instance, palladium-catalyzed α-arylation of protected amino acids offers a direct route to α-aryl amino acids and could be conceptually extended to α-allylation. organic-chemistry.org Similarly, rhodium-catalyzed regioselective amination of tertiary allylic trichloroacetimidates provides an efficient pathway to α,α-disubstituted allylic aryl amines, a structural motif related to our target compound. organic-chemistry.org The development of molybdenum-based catalysts for the regioselective allylic amination of tertiary allylic carbonates in green solvents like ethanol (B145695) is another sustainable approach. organic-chemistry.org

Future catalytic systems will likely focus on:

Earth-abundant metal catalysts: Moving away from precious metals like palladium and rhodium towards more abundant and less toxic metals such as copper, iron, and nickel. organic-chemistry.org

Dual-catalysis systems: Combining two different catalytic cycles to achieve transformations not possible with a single catalyst, such as the synergistic Pd and Cu catalysis for stereodivergent coupling reactions. organic-chemistry.org

Biocatalysis: Employing enzymes to catalyze key steps in the synthesis, offering unparalleled selectivity under mild conditions.

Table 1: Comparison of Emerging Catalytic Systems for Allylation Reactions

| Catalytic System | Key Features | Potential Advantages for this compound Synthesis |

|---|---|---|

| Chiral Squaramide Catalysis | Anion-abstraction mechanism, high enantioselectivity. nih.gov | Enables enantioselective synthesis of the chiral cyclopentane (B165970) core. |

| Phase-Transfer Catalysis (PTC) | Utilizes C2 symmetric quaternary ammonium salts. nih.gov | Potentially adaptable for the synthesis of branched α-allyl amino acid derivatives. |

| Transition-Metal Catalysis (Pd, Rh, Mo) | High regioselectivity and efficiency. organic-chemistry.orgorganic-chemistry.org | Offers direct routes to structurally related α,α-disubstituted amines. organic-chemistry.org |

| Dual-Catalysis Systems (e.g., Pd/Cu) | Enables stereodivergent synthesis. organic-chemistry.org | Could provide access to all possible stereoisomers of derivatized products. |

Green Chemistry Principles in the Production and Derivatization

The integration of green chemistry principles into the synthesis and derivatization of this compound is crucial for sustainable chemical manufacturing. nih.govmsu.edu These principles aim to minimize environmental impact by reducing waste, using safer chemicals, and improving energy efficiency. nih.govmsu.edu

A primary focus is on atom economy , which seeks to maximize the incorporation of all starting materials into the final product. nih.govmsu.edu Catalytic approaches are inherently superior to stoichiometric ones in this regard. nih.gov For instance, using catalytic amounts of a reagent is more atom-economical than using a full equivalent that is consumed in the reaction.

The principle of reducing derivatives is also highly relevant. nih.gov The Boc (tert-butyloxycarbonyl) protecting group, while essential for directing reactivity, requires additional steps for its introduction and removal. Research into alternative protecting groups that can be removed under greener conditions or catalysts that are compatible with unprotected amines is a key area of investigation. researchgate.net Solvent-free deprotection methods for N-Boc derivatives are emerging as a green alternative to standard procedures. researchgate.net

Other green chemistry principles applicable to the synthesis of this compound include:

Use of renewable feedstocks: Exploring bio-based starting materials for the synthesis of the cyclopentane ring or the allyl group. nih.gov

Safer solvents and auxiliaries: Replacing hazardous solvents with greener alternatives like water, ethanol, or supercritical CO2. organic-chemistry.orgnih.gov Molybdenum-catalyzed allylic amination has been successfully demonstrated in ethanol. organic-chemistry.org

Design for energy efficiency: Developing reactions that can be conducted at ambient temperature and pressure to minimize energy consumption. nih.gov

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

The demand for large and diverse libraries of chemical compounds for drug discovery and materials science has spurred the integration of chemical synthesis with automated platforms and high-throughput experimentation (HTE). rug.nlrug.nl this compound and its derivatives are ideal candidates for such approaches.

Automated synthesis platforms, such as those using acoustic dispensing ejection (ADE) technology , allow for the rapid, parallel synthesis of thousands of compounds on a nanoscale. rug.nlrug.nl This miniaturization significantly reduces the consumption of starting materials and solvents, aligning with green chemistry principles. rug.nl Such platforms can be used to rapidly explore the scope of derivatization reactions of this compound by reacting it with a large array of building blocks.

HTE can be employed to quickly screen and optimize reaction conditions for the synthesis of the core molecule itself. By running numerous reactions in parallel with varying catalysts, solvents, temperatures, and reactant ratios, the optimal conditions for yield and selectivity can be identified in a fraction of the time required for traditional methods. The data generated from these experiments can be analyzed to provide insights into reaction mechanisms and guide the design of even more efficient synthetic routes. researchgate.net

The integration of flow chemistry with continuous manufacturing is another promising avenue. researchgate.net Continuous flow systems offer better control over reaction parameters, leading to improved consistency, productivity, and safety. researchgate.net

Expanding the Scope of Derivatization Reactions for Diverse Applications

The allyl group and the protected amine functionality of this compound make it a versatile scaffold for a wide range of derivatization reactions, enabling the synthesis of diverse molecules for various applications.

The alkenyl functional handle can be elaborated through numerous transformations, including:

Metathesis reactions: To form new carbon-carbon double bonds, leading to macrocycles or more complex linear structures.

Hydroformylation: To introduce an aldehyde group, which can then be further functionalized.

Oxidation: To form epoxides or diols, adding stereochemical complexity.

Thiol-ene reactions: For the efficient and regioselective addition of thiols across the double bond, useful in bioconjugation and materials science. mdpi.com

The N-Boc protected amine , after deprotection, provides a nucleophilic site for a variety of coupling reactions:

Amide bond formation: Reaction with carboxylic acids or their derivatives to form peptides or other amide-containing structures. This is a cornerstone of medicinal chemistry.

Reductive amination: Reaction with aldehydes or ketones to form secondary or tertiary amines. nih.gov

Ugi and other multicomponent reactions (MCRs): To rapidly generate complex and diverse molecular scaffolds from simple starting materials. rug.nlrug.nl

Future research will focus on developing novel derivatization strategies to access previously inaccessible chemical space. This includes the use of late-stage functionalization techniques to modify complex molecules containing the this compound core, as well as the development of new multicomponent reactions that utilize this building block.

Q & A

Q. What are the established synthetic routes for N-Boc-1-allyl-1-aminocyclopentane, and what analytical methods validate its purity?

Synthesis typically involves Boc protection of 1-aminocyclopentane derivatives followed by allylation. Key steps include:

- Boc protection : Using di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane with a base like triethylamine .

- Allylation : Employing allyl halides under nucleophilic substitution conditions .

Purity validation requires HPLC (≥95% purity threshold) and NMR (integration ratios for allyl protons at δ 5.1–5.8 ppm and Boc tert-butyl signals at δ 1.4 ppm) .

Q. Which purification techniques are optimal for isolating this compound?

Q. How should researchers handle and store this compound to ensure stability?

Q. What spectral benchmarks (NMR, IR) distinguish this compound?

Q. What are common intermediates in the synthesis of this compound?

Key intermediates include:

- 1-Aminocyclopentane (CAS 52-52-8) for Boc protection .

- N-Boc-1-aminocyclopentanecarboxylic acid (CAS 35264-09-6) for functionalization .

Advanced Research Questions

Q. How can stereochemical discrepancies in cyclization products of this compound be resolved?

Q. What mechanistic insights explain competing side reactions during allylation?

Q. How can computational methods optimize synthetic routes for this compound?

Q. What strategies validate contradictory data in cross-study comparisons (e.g., melting point variations)?

Q. How do alternative catalysts impact the enantioselective synthesis of this compound?

- Chiral ligands : Test BINAP or Jacobsen catalysts for asymmetric induction .

- Screening workflows : High-throughput robotics to assess >100 ligand/metal combinations .

Methodological Guidelines

- Data validation : Cross-check spectral data with NIST Chemistry WebBook .

- Literature rigor : Prioritize journals adhering to Beilstein reporting standards (e.g., full experimental details in Supporting Information) .

- Ethical synthesis : Follow safety protocols for handling allyl halides (toxicity/flammability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.